Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate
Description
Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is a carbamate derivative characterized by a tert-butyl group, a benzyl moiety, and a 3-hydroxypropyl chain. This compound is widely utilized in organic synthesis and pharmaceutical research due to its versatile functional groups. The tert-butyl group provides steric protection, the benzyl group enables aromatic interactions, and the 3-hydroxypropyl chain contributes to hydrogen bonding and solubility . Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of approximately 292.37 g/mol.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(10-7-11-17)12-13-8-5-4-6-9-13/h4-6,8-9,17H,7,10-12H2,1-3H3 |
InChI Key |
ZPKUIUGWAFVCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-benzyl-N-(3-hydroxypropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a methylated derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The uniqueness of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate arises from its combination of substituents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Similar Carbamates
| Compound Name | Molecular Formula | Key Features | Differentiation from Target Compound |
|---|---|---|---|
| Tert-butyl (3-hydroxypropyl)carbamate | C₁₃H₂₁N₂O₃ | Lacks benzyl group; simpler structure | Absence of aromatic interactions |
| Tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate | C₁₆H₂₃ClN₂O₃ | Chloro substituent on hydroxypropyl chain; benzyl present | Enhanced electrophilicity due to Cl |
| Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate | C₁₃H₂₆N₂O₃ | Two tert-butyl groups; no benzyl moiety | Increased steric hindrance; reduced aromaticity |
| Tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate | C₁₁H₂₁NO₃ | Cyclopropyl group instead of benzyl | Ring strain enhances reactivity |
| Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)carbamate | C₁₆H₂₂BrNO₃ | Bromine-substituted benzyl; hydroxypropyl chain | Halogenated aromatic interactions |
Impact on Chemical Properties
Reactivity :
- The benzyl group in the target compound facilitates π-π stacking and hydrophobic interactions, absent in analogs like tert-butyl (3-hydroxypropyl)carbamate .
- Chloro or bromo substituents (e.g., in and ) increase electrophilicity, enabling nucleophilic substitution reactions, unlike the hydroxyl group in the target compound .
- Cyclopropyl-containing analogs exhibit higher reactivity due to ring strain, contrasting with the steric protection offered by the tert-butyl group in the target .
- Solubility and Stability: The 3-hydroxypropyl chain enhances water solubility compared to non-polar analogs like tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate . The tert-butyl group improves stability against hydrolysis relative to compounds with smaller alkyl chains .
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